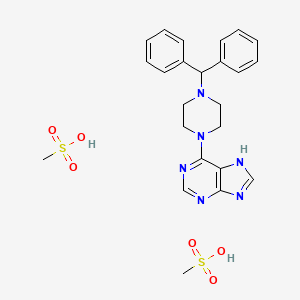
9H-Purine, 6-(4-benzhydryl-1-piperazinyl)-, bis(methanesulfonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Purine, 6-(4-benzhydryl-1-piperazinyl)-, bis(methanesulfonate): is a complex organic compound that belongs to the purine class of molecules This compound is characterized by the presence of a purine ring system substituted with a benzhydryl-piperazine moiety and bis(methanesulfonate) groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine, 6-(4-benzhydryl-1-piperazinyl)-, bis(methanesulfonate) typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Purine Core: The purine core can be synthesized through condensation reactions involving formamide derivatives and amines.
Introduction of the Benzhydryl-Piperazine Moiety: This step involves the nucleophilic substitution of the purine core with benzhydryl-piperazine under basic conditions.
Addition of Methanesulfonate Groups: The final step involves the sulfonation of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzhydryl group, converting it to a benzyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Benzyl-substituted purine derivatives.
Substitution: Various functionalized purine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring purines.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting purine-related pathways. It may exhibit activity against certain diseases by modulating enzyme activity or receptor function.
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 9H-Purine, 6-(4-benzhydryl-1-piperazinyl)-, bis(methanesulfonate) involves its interaction with molecular targets such as enzymes and receptors. The benzhydryl-piperazine moiety may enhance binding affinity to specific targets, while the purine core can mimic natural substrates or inhibitors. This dual functionality allows the compound to modulate biological pathways effectively.
類似化合物との比較
Similar Compounds
- 6-(4-Benzhydryl-1-piperazinyl)-9H-purine-9-ethanol dihydrochloride
- 2-(4-Benzhydryl-1-piperazinyl)-7H-purine;methanesulfonic acid
Uniqueness
Compared to similar compounds, 9H-Purine, 6-(4-benzhydryl-1-piperazinyl)-, bis(methanesulfonate) is unique due to the presence of bis(methanesulfonate) groups, which may enhance its solubility and reactivity. Additionally, the specific substitution pattern on the purine ring can lead to distinct biological and chemical properties.
特性
CAS番号 |
26132-67-2 |
|---|---|
分子式 |
C24H30N6O6S2 |
分子量 |
562.7 g/mol |
IUPAC名 |
6-(4-benzhydrylpiperazin-1-yl)-7H-purine;methanesulfonic acid |
InChI |
InChI=1S/C22H22N6.2CH4O3S/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)27-11-13-28(14-12-27)22-19-21(24-15-23-19)25-16-26-22;2*1-5(2,3)4/h1-10,15-16,20H,11-14H2,(H,23,24,25,26);2*1H3,(H,2,3,4) |
InChIキー |
HIKFPJJUSMZSQN-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1C2=NC=NC3=C2NC=N3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


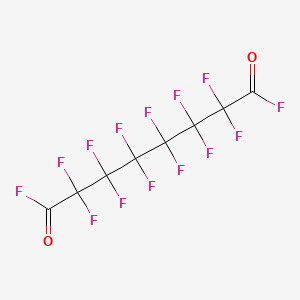
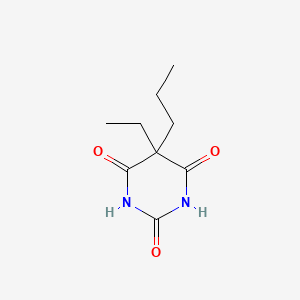
![4-[(4-Aminophenyl)methyl]aniline;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol;terephthalic acid;1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B14686733.png)
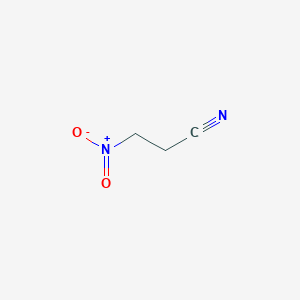
![2-[(4-Methylphenyl)sulfonyl]-3,6-dihydro-2h-1,2-thiazine 1-oxide](/img/structure/B14686741.png)

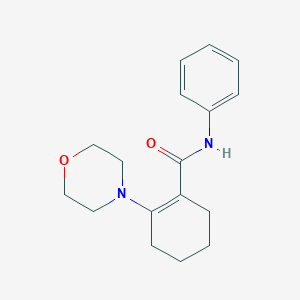
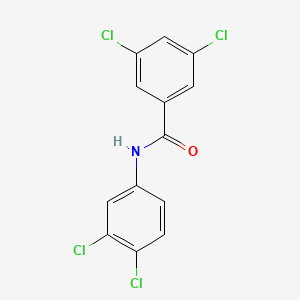
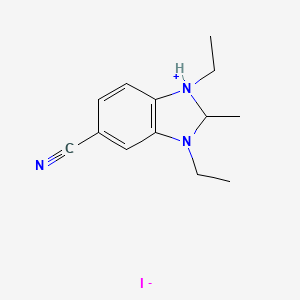
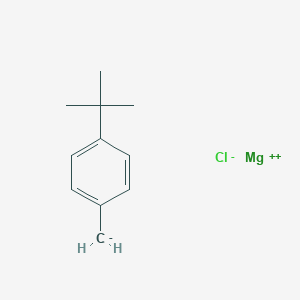
![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14686785.png)
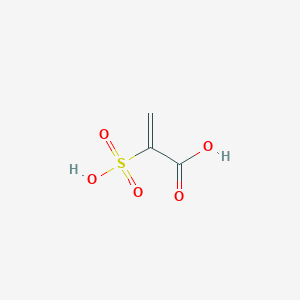
![4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14686805.png)
![Butanoic acid, 4-[bis(carboxymethyl)amino]-](/img/structure/B14686807.png)
